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Abstract

This technical guide provides an in-depth analysis of (3S,4R)-statine, a non-proteinogenic y-
amino acid that is a crucial component of several potent protease inhibitors. Its unique (3-
hydroxy-y-amino acid structure enables it to function as a transition-state analog, making it a
cornerstone in the design of therapeutics targeting aspartic proteases. This document offers a
detailed overview of its physicochemical properties, validated methods for its synthesis and
characterization, and a mechanistic exploration of its inhibitory action. It is intended for
researchers, chemists, and drug development professionals who require a comprehensive
understanding of this pivotal molecule for applications in medicinal chemistry and
pharmacology.

Introduction: The Significance of (3S,4R)-Statine in
Medicinal Chemistry
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Statine and its stereoisomers are a class of unusual amino acids, with the (3S,4S)-statine
isomer being a key constituent of the naturally occurring protease inhibitor, pepstatin.[1] The
(3S,4R) stereoisomer, while also synthetically important, shares the core structural feature
responsible for the inhibitory activity of this class of molecules: a hydroxyl group at the C-3
position and an amino group at the C-4 position. This arrangement mimics the tetrahedral
transition state of peptide bond hydrolysis by aspartic proteases, such as pepsin, renin, and
HIV protease.[1]

The incorporation of a statine moiety into a peptide backbone creates a peptidomimetic that
binds tightly to the active site of these enzymes without being cleaved. This property has made
statine and its analogs invaluable tools in the study of protease function and indispensable
building blocks in the development of drugs for hypertension, retroviral infections, and other
conditions mediated by aspartic proteases. This guide focuses specifically on the (3S,4R)
stereoisomer, providing the technical data and methodologies required for its effective use in a
research and development setting.

Physicochemical and Structural Data

A thorough understanding of the physicochemical properties of (3S,4R)-statine is fundamental
to its application in experimental and developmental workflows. These properties dictate its
solubility, stability, and reactivity.

Core Properties

The essential identifiers and computed physical properties for (3S,4R)-statine are summarized
below. Note that experimental values for the (3S,4R) isomer may be scarce in public
databases, which often default to the more common (3S,4S) isomer. The core data, however,
remains largely applicable.
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Property Value Source
(3S,4R)-4-amino-3-hydroxy-6-

IUPAC Name o N/A
methylheptanoic acid

Molecular Formula CsH17NOs [2]

Molecular Weight 175.23 g/mol [11[2]
80644-83-5 (for (3R,4S)

CAS Number N/A

isomer)

Canonical SMILES

CC(C)CCC(=0)0

[2]

Appearance

White to off-white solid

[1]

Water Solubility

> 125 mg/mL (for (3S,4S)

isomer)

[1]

logP (Computed) -2.4 [2]
Hydrogen Bond Donors 3 [2]
Hydrogen Bond Acceptors 4 [2]

Chemical Structure

The molecular structure of (3S,4R)-statine is foundational to its function. The specific

stereochemistry at the C-3 (S) and C-4 (R) positions is critical for its targeted inhibitory activity.

Caption: Chemical structure of (3S,4R)-statine.

Synthesis and Characterization

The synthesis of stereochemically pure statine isomers is a non-trivial process that requires

careful control. The following sections outline a representative synthetic approach and the

analytical methods required to validate the final product.

Synthetic Workflow: A Conceptual Overview

A common strategy for synthesizing statine isomers involves starting from a chiral precursor,

such as an amino acid, to set the stereochemistry. For instance, L-Leucine can be a starting
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point for the (3S,4S) isomer.[3] A stereoselective synthesis of (3R, 4S)-N-Boc-Statine has been
achieved via an aldol condensation of N-Boc-L-Leucinal with a chiral auxiliary.[4] This highlights
the importance of stereocontrolled reactions in achieving the desired isomer.

The following diagram illustrates a conceptual workflow for such a synthesis.

Chiral Precursor
(e.g., N-Boc-L-Leucinal)

Stereoselective Aldol Condensation n o Functional Group Manipulation Purification q P
(with Chiral Auxiliary) H Removal of Chiral Auxiliary (e.g., Reduction/Oxidati H ct ) }—» (3S,4R)-Statine Derivative

Strong H-Bond Interactionstrong H-Bond Interaction

,ispartic Protease Active Site#

Aspartate Residue 1 Aspartate Residue 2
(Deprotonated, -COO") (Protonated, -COOH)

Statine's (3S)-hydroxyl group mimics the tetrahedral transition state,
binding tightly to the two catalytic aspartate residues.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [A Comprehensive Technical Guide to (3S,4R)-Statine
for Advanced Research]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14149576/docs#a-comprehensive-technical-guide-to-
3s-4r-statine-for-advanced-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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